2,6-Dibromo-4-(2-phenylpropan-2-yl)phenyl cyanate
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Overview
Description
2,6-Dibromo-4-(2-phenylpropan-2-yl)phenyl cyanate is an organic compound with the molecular formula C16H13Br2NO It is characterized by the presence of two bromine atoms, a phenyl group, and a cyanate group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dibromo-4-(2-phenylpropan-2-yl)phenyl cyanate typically involves the bromination of a precursor compound followed by the introduction of the cyanate group. One common method involves the bromination of 4-(2-phenylpropan-2-yl)phenol using bromine in the presence of a suitable solvent such as acetic acid. The resulting dibromo compound is then reacted with cyanogen bromide to introduce the cyanate group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2,6-Dibromo-4-(2-phenylpropan-2-yl)phenyl cyanate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium amide or thiourea in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products
Substitution: Formation of substituted phenyl cyanates.
Oxidation: Formation of dibromoquinones.
Reduction: Formation of dibromohydroquinones.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
2,6-Dibromo-4-(2-phenylpropan-2-yl)phenyl cyanate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2,6-Dibromo-4-(2-phenylpropan-2-yl)phenyl cyanate involves its interaction with specific molecular targets. The bromine atoms and cyanate group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The compound may also interact with cellular pathways involved in oxidative stress and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dibromo-4-methylphenol
- 2,6-Dibromo-4-nitrophenol
- 2,6-Dibromo-4-(methylthio)phenol
Uniqueness
2,6-Dibromo-4-(2-phenylpropan-2-yl)phenyl cyanate is unique due to the presence of the phenylpropan-2-yl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and for developing new chemical entities with specific biological activities.
Properties
CAS No. |
143504-77-2 |
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Molecular Formula |
C16H13Br2NO |
Molecular Weight |
395.09 g/mol |
IUPAC Name |
[2,6-dibromo-4-(2-phenylpropan-2-yl)phenyl] cyanate |
InChI |
InChI=1S/C16H13Br2NO/c1-16(2,11-6-4-3-5-7-11)12-8-13(17)15(20-10-19)14(18)9-12/h3-9H,1-2H3 |
InChI Key |
JHWCTCLUXPPFPC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C2=CC(=C(C(=C2)Br)OC#N)Br |
Origin of Product |
United States |
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